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Compound of Interest

Compound Name: 1,1-Dimethoxybutane

Cat. No.: B1360264 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectral data for 1,1-
dimethoxybutane (CAS No. 4461-87-4), a key organic compound often utilized as a protecting

group for aldehydes and as a synthetic intermediate. This document presents an in-depth

analysis of its Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy,

and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring these spectra

are provided, along with a logical workflow for structural elucidation. All quantitative data is

summarized in structured tables for clarity and ease of comparison, making this a vital resource

for researchers in organic synthesis and drug development.

Spectroscopic Data Summary
The structural characterization of 1,1-dimethoxybutane is robustly supported by a combination

of spectroscopic techniques. The following tables summarize the key quantitative data obtained

from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Table 1: ¹H NMR Spectral Data of 1,1-Dimethoxybutane
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

4.36 Triplet (t) 1H CH(OCH₃)₂

3.31 Singlet (s) 6H OCH₃

1.55 Multiplet (m) 2H CH₂CH(O-)₂

1.40 Sextet 2H CH₂CH₃

0.91 Triplet (t) 3H CH₂CH₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectral Data of 1,1-Dimethoxybutane
Chemical Shift (δ) ppm Assignment

104.2 CH(OCH₃)₂

53.9 OCH₃

36.3 CH₂CH(O-)₂

19.1 CH₂CH₃

14.1 CH₂CH₃

Solvent: CDCl₃

Table 3: Mass Spectrometry (MS) Data for 1,1-
Dimethoxybutane
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Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment

118 <1 [M]⁺ (Molecular Ion)

87 65 [M - OCH₃]⁺

75 100 [CH(OCH₃)₂]⁺

71 60 [M - CH₃OH - H]⁺

47 20 [CH₃O=CH₂]⁺

43 85 [CH₃CH₂CH₂]⁺

Ionization Method: Electron Ionization (EI)

Table 4: Infrared (IR) Spectroscopy Data for 1,1-
Dimethoxybutane

Wavenumber
(cm⁻¹)

Intensity Vibration Type Assignment

2958, 2935, 2873 Strong C-H Stretch sp³ C-H (Alkyl)

1466 Medium C-H Bend -CH₂- Scissoring

1380 Medium C-H Bend -CH₃ Bending

1124, 1068 Strong C-O Stretch Acetal C-O

Sample Phase: Liquid Film

Structural Elucidation Workflow
The collective data from MS, IR, and NMR spectroscopy provides complementary information

that, when integrated, leads to the unambiguous structural determination of 1,1-
dimethoxybutane. The logical relationship between these analytical techniques and the

deduced structural features is illustrated below.

Structural elucidation workflow for 1,1-dimethoxybutane.
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Experimental Protocols
The following sections describe generalized yet detailed methodologies for the acquisition of

the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the carbon-hydrogen

framework of the molecule.

Methodology:

Sample Preparation:

For ¹H NMR, accurately weigh 5-25 mg of 1,1-dimethoxybutane. For ¹³C NMR, a more

concentrated sample of 50-100 mg is recommended.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry vial.

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the

solution for chemical shift calibration (δ = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. If any particulate

matter is present, filter the solution through a small plug of glass wool in the pipette.

The final sample height in the NMR tube should be approximately 4-5 cm.

Instrumental Analysis:

The NMR spectra are acquired on a high-field spectrometer (e.g., 400 MHz or higher).

The instrument is locked onto the deuterium signal of the solvent.

Shimming is performed to optimize the homogeneity of the magnetic field, which ensures

sharp, well-resolved peaks.
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For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

Typically, 8 to 16 scans are sufficient.

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and

enhance the signal-to-noise ratio. A larger number of scans (e.g., 128 to 1024) is typically

required due to the low natural abundance of ¹³C.

Data Processing:

The acquired FID is Fourier transformed to generate the frequency-domain spectrum.

The spectrum is phase-corrected and the baseline is corrected.

The chemical shifts are referenced to the TMS signal.

For ¹H NMR, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the

absorption of infrared radiation.

Methodology:

Sample Preparation (Neat Liquid):

As 1,1-dimethoxybutane is a liquid, the spectrum can be conveniently obtained as a thin

film.

Place one or two drops of the neat liquid sample onto the surface of a salt plate (e.g.,

NaCl or KBr).

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

Avoid introducing air bubbles.

Instrumental Analysis:
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The prepared salt plates are placed in the sample holder of a Fourier Transform Infrared

(FTIR) spectrometer.

A background spectrum of the empty spectrometer is recorded first.

The sample spectrum is then recorded, typically by co-adding 16 or 32 scans to improve

the signal-to-noise ratio.

The instrument measures the transmittance of infrared radiation through the sample over

a typical range of 4000 to 400 cm⁻¹.

Data Processing:

The instrument's software automatically ratios the sample spectrum against the

background spectrum to produce the final transmittance or absorbance spectrum.

The positions of significant absorption bands are identified and reported in wavenumbers

(cm⁻¹).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain structural information from the

fragmentation pattern of the molecule.

Methodology:

Sample Introduction:

1,1-dimethoxybutane is a volatile liquid, making it suitable for introduction via Gas

Chromatography (GC-MS) or a direct insertion probe.

For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or

ether) is injected into the GC, which separates the compound before it enters the mass

spectrometer.

Ionization (Electron Ionization - EI):
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In the ion source, the gaseous sample molecules are bombarded with a high-energy

electron beam (typically 70 eV).

This process ejects an electron from the molecule, forming a positively charged molecular

ion (M⁺).

Mass Analysis:

The molecular ions and any fragment ions formed are accelerated into a mass analyzer

(e.g., a quadrupole or time-of-flight analyzer).

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection:

The separated ions are detected by an electron multiplier, which generates a signal

proportional to the abundance of each ion.

The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion

as a function of its m/z value.

Conclusion
The spectral data presented in this guide provide a complete and consistent picture for the

structure of 1,1-dimethoxybutane. The ¹H and ¹³C NMR spectra precisely map the carbon-

hydrogen framework, the IR spectrum confirms the presence of the acetal functional group and

alkane substructures, and the mass spectrum corroborates the molecular weight and reveals

characteristic fragmentation pathways. The provided protocols offer a standardized basis for

the replication of these results, ensuring data integrity and comparability. This comprehensive

spectral guide serves as a valuable reference for chemists and researchers engaged in

synthetic chemistry and drug discovery.

To cite this document: BenchChem. [In-Depth Technical Guide to the Spectral Data of 1,1-
Dimethoxybutane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1360264#1-1-dimethoxybutane-spectral-data-nmr-ir-
ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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